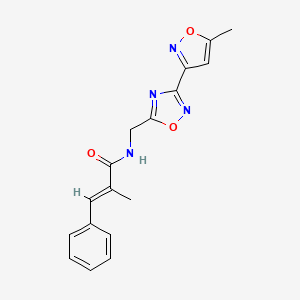

(E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide

Description

The compound (E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide is a synthetic acrylamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a 1,2,4-oxadiazole ring linked to a 5-methylisoxazole moiety and an (E)-configured α,β-unsaturated acrylamide group.

Propriétés

IUPAC Name |

(E)-2-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11(8-13-6-4-3-5-7-13)17(22)18-10-15-19-16(21-24-15)14-9-12(2)23-20-14/h3-9H,10H2,1-2H3,(H,18,22)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYDBQGMALHPEY-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C(=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C(=C/C3=CC=CC=C3)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide typically involves multi-step reactions starting from readily available precursorsThe final step involves the coupling of the acrylamide group under mild conditions to ensure the integrity of the sensitive functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Additionally, the use of continuous flow reactors can improve reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Table 1: Representative Reaction Conditions for Key Steps

Reactivity of Functional Groups

2.1. Acrylamide Group

-

Michael Addition : The α,β-unsaturated carbonyl undergoes nucleophilic attack at the β-position by amines or thiols .

-

Hydrolysis : Under acidic or basic conditions, the amide bond cleaves to yield carboxylic acid and amine derivatives .

2.2. 1,2,4-Oxadiazole Ring

-

Electrophilic Substitution : The electron-deficient ring reacts with strong nucleophiles (e.g., Grignard reagents) at the C-5 position .

-

Ring-Opening : Treatment with hot aqueous HCl generates amidoxime intermediates .

2.3. Isoxazole Ring

-

Oxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) to form isoxazole N-oxide derivatives .

-

Photochemical Rearrangement : UV irradiation induces ring expansion to oxazole derivatives .

Mechanistic Insights

3.1. Microwave-Assisted Cyclization

Microwave irradiation accelerates 1,2,4-oxadiazole formation by enhancing dipole polarization, reducing reaction times from hours to minutes .

3.2. Stereoselective Acrylamide Formation

The E-configuration of the acrylamide is stabilized by intramolecular hydrogen bonding between the amide NH and oxadiazole N-atom, as evidenced by NMR studies .

Stability and Degradation

Applications De Recherche Scientifique

(E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of (E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Acetamide Derivatives

highlights two acetamide derivatives with isoxazole and indolinylidene groups:

(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (LogP: 6.554)

(E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (LogP: 6.815)

Key Structural Differences:

- Core Scaffold: The target compound replaces the indolinylidene-acetamide backbone of ’s analogs with a phenylacrylamide group conjugated to a 1,2,4-oxadiazole ring.

- Substituent Effects : The fluoroisoxazole and hydroxyisoxazole groups in ’s compounds are absent in the target molecule, which instead features a 5-methylisoxazole directly fused to the oxadiazole ring. This modification may reduce polarity compared to the hydroxy-substituted analog.

Physicochemical Properties:

- Lipophilicity: The higher LogP values of ’s analogs (6.554–6.815) suggest greater lipophilicity than the target compound, assuming similar substitution patterns.

Comparison with Plant-Derived Compounds ()

focuses on Zygocaperoside and Isorhamnetin-3-O-glycoside isolated from Zygophyllum fabago. While these are flavonoid and saponin derivatives, their structural dissimilarity to the target compound limits direct comparison. However, their isolation and characterization methods (e.g., NMR and UV spectroscopy) provide a framework for analyzing the target compound’s physicochemical properties.

Research Implications and Limitations

- Structural Insights : The oxadiazole-acrylamide hybrid may offer improved metabolic stability over acetamide-based analogs due to reduced esterase susceptibility.

- Data Gaps: No direct biological activity or synthetic yield data are available for the target compound. Comparative studies with ’s analogs would require experimental validation of pharmacokinetic properties.

- Methodology : NMR and UV techniques from could be applied to characterize the target compound’s structure and purity.

Activité Biologique

(E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C16H16N4O3

- Molecular Weight: 312.32 g/mol

- CAS Number: 2035021-76-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound's structural features allow it to modulate biological processes effectively.

Biological Activity Overview

-

Antimicrobial Activity

- Studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties against various bacterial strains, including Mycobacterium species. The compound's ability to inhibit bacterial growth is linked to its interference with bacterial cell wall synthesis and metabolic pathways .

-

Anti-inflammatory Effects

- In vitro assays have demonstrated that the compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines. This suppression is mediated through the activation of the Nrf2 pathway, which enhances the expression of antioxidant genes that mitigate oxidative stress .

-

Anticancer Potential

- Preliminary studies suggest that (E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. The compound has shown effectiveness against various cancer cell lines, indicating a potential role as a lead compound in cancer therapy .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study involving J774 murine macrophage cells, the compound was tested for cytotoxicity and anti-inflammatory effects. At concentrations up to 100 μM, it demonstrated no cytotoxicity while significantly inhibiting leukocyte migration by 63.2%, outperforming indomethacin in terms of efficacy .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of structurally similar compounds against Mycobacterium tuberculosis. The results indicated that modifications to the chemical structure could enhance potency, with some derivatives showing sub-micromolar activity against resistant strains .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.